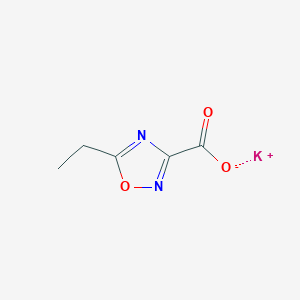

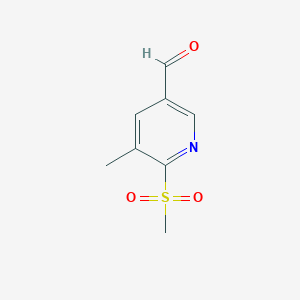

5-エチル-1,2,4-オキサジアゾール-3-カルボン酸カリウム

説明

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate (K-EODC) is an organic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of organic compounds, and as an inhibitor for enzymatic reactions. K-EODC is a member of the oxadiazole family, which is a group of compounds known for their ability to form strong hydrogen bonds and exhibit high solubility in organic solvents. K-EODC has several unique properties that make it an attractive choice for a variety of applications.

科学的研究の応用

医薬品

5-エチル-1,2,4-オキサジアゾール-3-カルボン酸カリウムを含む1,3,4-オキサジアゾールは、さまざまな疾患の治療に用いられてきました . それらは、抗菌性、抗ウイルス性、血圧降下、抗真菌性、抗腫瘍性、抗癌性、抗酸化性、抗炎症性、および鎮痛特性を示すことが示されています .

農業

農業では、1,3,4-オキサジアゾールは、除草剤、殺虫剤、および殺菌剤活性により、植物保護剤として機能します . それらは、植物に影響を与える病気との闘いにおいて重要な役割を果たします .

抗菌活性

1,3,4-オキサジアゾールは、有望な抗菌剤であることが判明しています . それらは、さまざまな種類の真菌感染症の治療に用いられてきました .

抗感染剤

1,2,4-オキサジアゾールは、抗菌性、抗ウイルス性、および抗リーシュマニア活性を有する抗感染剤として合成されてきました .

癌研究

1,3,4-オキサジアゾールは、抗癌の可能性について研究されてきました。 それらは、テロメラーゼ活性、HDAC、チミジル酸シンターゼ、およびチミジンホスホリラーゼ酵素の阻害など、特定の癌生物学的標的を阻害することが判明しています .

創薬

1,3,4-オキサジアゾールは、製薬業界や創薬を含むさまざまな科学分野で多くの用途があります . それらは、新規薬物の開発における重要なヘテロ環骨格と考えられています .

作用機序

- Its mechanism of action may involve alterations in baroreflex sensitivity, hormone sensitivity in vascular smooth muscle, and sympathetic nervous system cells .

- However, we can speculate that A10 might impact pathways related to bacterial virulence, two-component regulation systems, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and bacterial chemotaxis .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cell signaling. At high doses, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key pathways, such as glycolysis and the citric acid cycle. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate are crucial for its effective action in biochemical processes .

Subcellular Localization

The subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is essential for elucidating its precise role in cellular processes .

特性

IUPAC Name |

potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAQTVQHWDCFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)